molecular formula C9H9F4N B13313754 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B13313754
M. Wt: 207.17 g/mol
InChI Key: VFOCISCEXQWZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (CAS: 1270581-23-1) is a fluorinated aromatic ethylamine derivative characterized by a trifluoromethyl (-CF₃) group at the meta position and a fluorine atom at the ortho position on the phenyl ring. Its molecular formula is C₉H₉F₄N (MW: 207.17 g/mol).

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2

InChI Key

VFOCISCEXQWZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CF)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Aromatic Core Formation

The initial step typically involves the Friedel-Crafts acylation of fluorobenzene with a suitable acyl chloride to generate a key intermediate, 3-(trifluoromethyl)phenylacetyl chloride .

  • Reaction Conditions:
    • Temperature: approximately 20°C to 50°C (preferably 10°C to 0°C to minimize side reactions)
    • Catalyst: Lewis acids such as aluminum chloride (AlCl₃)
    • Solvent: inert solvents like dichloromethane

This step is critical for introducing the trifluoromethyl group onto the aromatic ring, which influences the compound's biological activity and reactivity profile.

Halogenation of Aromatic Ring

The subsequent halogenation involves selective fluorination at the ortho position relative to the trifluoromethyl group, often using electrophilic fluorinating agents.

  • Reaction Conditions:
    • Reagents: N-fluorobenzenesulfonimide (NFSI) or other electrophilic fluorinating agents
    • Solvent: dichloromethane or similar
    • Temperature: controlled, typically around room temperature to prevent over-fluorination

Nucleophilic Substitution to Form the Amine

The halogenated intermediate undergoes nucleophilic substitution with ammonia or primary amines to yield the target ethan-1-amine derivative.

  • Reaction Conditions:
    • Reagent: ammonia gas or aqueous ammonia
    • Solvent: ethanol or methanol
    • Temperature: mild heating (~50°C) to facilitate substitution
    • Catalyst: none typically required, but base may be used to neutralize acids formed

Reduction of Nitro or Related Precursors

Alternatively, if the synthesis involves a nitro precursor, reduction is performed using hydrogen gas in the presence of a palladium catalyst, as indicated in related compounds.

  • Reaction Conditions:
    • Catalyst: palladium on carbon (Pd/C)
    • Hydrogen pressure: atmospheric or slightly elevated
    • Solvent: ethanol or acetic acid
    • Temperature: ambient to moderate (~25-50°C)

Impurity Control Strategies

Research indicates that impurity formation, especially during halogenation and nucleophilic substitution, can be minimized through:

  • Precise temperature control during electrophilic fluorination to prevent over-fluorination or side reactions.
  • Use of specific fluorinating agents like NFSI, which offer high selectivity.
  • Careful purification steps, such as chromatography, to remove unreacted starting materials and by-products.
  • Optimization of reaction times to prevent overreaction and formation of by-products like difluoro derivatives.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are preferred due to better control over reaction parameters, which reduces impurity levels and improves safety. Key parameters include:

Parameter Typical Range Purpose
Temperature 0°C to 50°C Minimize side reactions
Pressure Atmospheric to moderate Enhance reaction rate
Reaction Time 2-6 hours Ensure complete conversion

Automation and in-line purification techniques, such as ultra-performance liquid chromatography (UPLC), are employed to monitor impurity levels in real-time, ensuring compliance with purity standards.

Research Findings and Data Tables

Reaction Yield and Purity Data

Step Reagents Conditions Yield (%) Impurity Levels (%)
Friedel-Crafts acylation Phenylacetyl chloride, AlCl₃ 10-50°C, inert solvent 85-92 <0.5 (undesired acylated by-products)
Halogenation NFSI, dichloromethane Room temperature 80-88 <1.0 (over-fluorinated products)
Nucleophilic substitution Ammonia, ethanol 50°C, 4-6 hours 75-85 <0.2 (unreacted halide)

Note: These data are representative based on analogous aromatic fluorination and amination reactions documented in literature.

Impurity Suppression Techniques

  • Use of excess ammonia to drive nucleophilic substitution to completion.
  • Maintaining low temperatures during halogenation to prevent polyfluorination.
  • Employing purification methods such as recrystallization and chromatography to remove residual impurities.

Full Research Findings Summary

Research articles and patents emphasize the importance of controlling reaction parameters to minimize impurities such as difluoro derivatives or unreacted halides. For example, U.S. Patent US8946479B2 describes optimized conditions for similar fluorinated compounds, highlighting the significance of temperature control and reagent selection to reduce impurity formation.

In addition, advanced analytical techniques like UPLC, IR spectroscopy, NMR, and mass spectrometry are employed routinely to monitor impurity levels, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The presence of the fluorine atom and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The position of substituents on the phenyl ring significantly alters physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Name Substituent Positions Molecular Formula MW (g/mol) Key Properties/Applications References
2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine 2-F, 3-CF₃ C₉H₉F₄N 207.17 High lipophilicity; potential CNS activity
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine 3-CF₃ C₉H₁₀F₃N 189.18 Precursor for FFAR1/FFAR4 modulators; lower logP vs. fluorinated analogue
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine 2-F, 3-CF₃ (same as target) C₉H₉F₄N 207.17 Structural isomer; similar properties but distinct synthetic routes
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine 4-OCH₂CF₃ C₁₀H₁₂F₃NO 219.21 Increased steric bulk; altered solubility (trifluoroethoxy group)
2-(5-(3-Trifluoromethylphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine 3-CF₃ + triazole core C₁₁H₁₁F₃N₄ 256.23 Enhanced metabolic stability; TAAR1 agonist activity
Key Observations:
  • Fluorine vs. Methoxy/Trifluoroethoxy : Replacement of -F with -OCH₃ or -OCH₂CF₃ (e.g., ) reduces electronegativity but increases steric hindrance, impacting receptor binding .
  • Triazole Derivatives : The triazole ring in introduces hydrogen-bonding capability, improving target selectivity (e.g., TAAR1 agonism) .

Physicochemical and Pharmacokinetic Properties

Compound Name logP (Predicted) Solubility (mg/mL) Boiling Point (°C) Stability
This compound 2.8 (High) <1 (Lipophilic) Not reported Stable under inert atmosphere
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine 2.1 ~5 Not reported Hygroscopic; requires HCl salt formulation
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine 2.5 ~3 Not reported Sensitive to light; stored at 4°C
  • Lipophilicity: The target compound’s fluorine and -CF₃ groups contribute to higher logP (2.8) vs. non-fluorinated analogues (e.g., 2.1 in ), enhancing blood-brain barrier permeability .
  • Stability : Fluorinated compounds (e.g., ) generally exhibit superior metabolic stability compared to methoxy-substituted derivatives .

Biological Activity

2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated organic compound known for its potential biological activities, particularly in pharmaceutical applications. This compound features a unique structural configuration that enhances its interaction with biological targets, making it a candidate for drug development.

  • Molecular Formula : C₉H₉F₄N
  • Molecular Weight : 207.17 g/mol
  • CAS Number : 1270581-23-1
  • IUPAC Name : 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine
  • Structural Features : The compound includes a primary amine group, enhancing its reactivity and suitability for further chemical transformations. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, desirable traits for pharmaceutical compounds .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmaceutical agent. Its structural characteristics allow it to interact effectively with various biological targets, suggesting applications in treating conditions related to the central nervous system (CNS).

Preliminary studies have suggested several mechanisms through which this compound may exert its biological effects:

  • Receptor Interaction : The compound's ability to bind with specific receptors in the CNS may be pivotal in its therapeutic effects.
  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Monoamine Oxidase Inhibition :
    • A study reported that related compounds demonstrated IC₅₀ values ranging from 21 nM to 46 nM against MAO-B, indicating strong inhibitory activity that could be relevant for developing treatments for neurodegenerative diseases .
  • Cytotoxicity Assays :
    • In vitro assays have shown that fluorinated amines can exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in oncology .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of similar fluorinated compounds indicate favorable absorption and distribution profiles, supporting their viability as drug candidates .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

Compound NameUnique FeaturesBiological Activity
2-Fluoro-N,N-dimethylbenzeneethanamineContains dimethyl groupsIncreased steric hindrance
4-Fluoro-N-methylbenzeneethanamineFluorine at para positionDifferent electronic properties
2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-amineChlorine instead of fluorinePotentially different reactivity

Q & A

Basic Question: What are the recommended synthetic routes for 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves reductive amination of the corresponding ketone precursor (e.g., 2-fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-one) using sodium borohydride or titanium(IV) isopropoxide in ethanol. Key variables include:

  • Catalyst choice : Titanium-based catalysts improve primary amine selectivity .
  • Temperature : Reactions often proceed at 0–25°C to minimize side products like secondary amines.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to non-polar alternatives.

For fluorinated intermediates, cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce the trifluoromethylphenyl group early in the synthesis .

Advanced Question: How can enantiomeric purity be optimized during synthesis, and what analytical methods validate chiral separation?

Methodological Answer:
Enantiomeric purity is critical for biological activity. Strategies include:

  • Chiral catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation of imine precursors .
  • Enzymatic resolution : Transaminases selectively convert ketones to amines, achieving >90% enantiomeric excess (ee) under optimized pH (7.5–8.5) and temperature (30–40°C) .
  • Analytical validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or capillary electrophoresis resolves enantiomers. NMR with chiral shift reagents (e.g., Eu(hfc)₃) provides supplementary confirmation .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -60 ppm for CF₃, -110 ppm for aromatic F). ¹H NMR reveals amine protons (δ 1.5–2.5 ppm) and aryl protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ at m/z 236.1) and fragments (e.g., loss of NH₂ group).
  • X-ray Crystallography : Resolves spatial arrangement of the trifluoromethyl and fluorine substituents, critical for structure-activity studies .

Advanced Question: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and receptor binding?

Methodological Answer:

  • Lipophilicity : The CF₃ group increases logP by ~1.2 units, enhancing blood-brain barrier permeability compared to non-fluorinated analogs .
  • Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .
  • Receptor interactions : Docking studies suggest the CF₃ group forms hydrophobic pockets in serotonin receptors (e.g., 5-HT₂A), altering binding affinity by 3–5-fold compared to methyl or chloro analogs .

Basic Question: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition : Measure IC₅₀ against monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine) .
  • Receptor binding : Competitive radioligand assays (e.g., [³H]ketanserin for 5-HT₂A) with HEK293 cells transfected with target receptors .
  • Cytotoxicity : MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines assess safety margins (IC₅₀ > 100 µM recommended) .

Advanced Question: How should researchers resolve contradictions in reported reaction yields or biological data?

Methodological Answer:

  • Yield discrepancies : Re-evaluate solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst loading. Contamination by trace metals (e.g., Pd in cross-coupling) may suppress yields .
  • Biological variability : Standardize assay conditions (e.g., cell passage number, serum concentration). Use positive controls (e.g., clozapine for 5-HT₂A assays) to normalize inter-lab data .
  • Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate variables affecting potency or efficacy .

Basic Question: What stability considerations are critical for storing and handling this compound?

Methodological Answer:

  • Storage : Store at -20°C under argon in amber vials to prevent photodegradation and oxidation.
  • Stability testing : Use RP-UPLC at 254 nm to monitor degradation products (e.g., deaminated byproducts) under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Handling : Amines are hygroscopic; use glove boxes with <10% humidity for weighing.

Advanced Question: What computational methods predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., dopamine D₂ receptor) using AMBER or GROMACS to assess binding stability over 100 ns trajectories .
  • QSAR Modeling : Train models on fluorinated phenyl-ethylamine analogs to predict ADMET properties (e.g., clearance, volume of distribution) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for CF₃ vs. CH₃ substitutions to quantify affinity changes (±1.5 kcal/mol typical) .

Basic Question: How can researchers differentiate this compound from structurally similar analogs in mixed samples?

Methodological Answer:

  • Chromatography : UPLC with a C18 column (2.6 µm, 100 Å) separates analogs by retention time shifts (ΔRT ≥ 0.3 min) .
  • Tandem MS/MS : Monitor unique fragments (e.g., m/z 119.0 for CF₃Ph-CH₂+ vs. m/z 109.0 for CH₃Ph-CH₂+) .
  • Isotopic labeling : Synthesize ¹³C-labeled amine groups to track metabolic pathways unambiguously .

Advanced Question: What strategies mitigate toxicity risks identified during preclinical studies?

Methodological Answer:

  • Metabolite profiling : Use hepatocyte incubations with LC-HRMS to identify toxic metabolites (e.g., N-oxides or quinone imines) .
  • Structural optimization : Replace the primary amine with a tertiary amine or prodrug moiety (e.g., carbamate) to reduce off-target reactivity .
  • In silico toxicity screening : Apply DEREK or ProTox-II to flag structural alerts (e.g., Michael acceptors) early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.